molecular formula C16H16ClNO2 B2721326 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide CAS No. 565165-64-2

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide

Cat. No. B2721326
CAS RN: 565165-64-2
M. Wt: 289.76
InChI Key: MRMDXRDIBKSRAA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H12ClNO2. This indicates that it contains 10 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.

Scientific Research Applications

Environmental Impact and Toxicity Studies

Research on similar compounds, like chlorinated hydrocarbons and their metabolites, highlights the importance of understanding the environmental persistence and toxicological impacts of such chemicals. Studies on Methoxychlor, a chlorinated hydrocarbon pesticide, reveal its metabolism to more active forms and its effects on fertility and development in both genders, underlining the potential environmental and health risks of similar compounds (Cummings, 1997).

Pharmacological Effects

The pharmacokinetic and pharmacodynamic properties of compounds like ketamine, which shares some structural features with "2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide," have been extensively studied. Ketamine is known for its anesthetic and analgesic properties, offering insights into how structural analogs might interact with biological systems (Peltoniemi et al., 2016).

Analgesic and Anti-inflammatory Applications

The historical and current use of acetaminophen/paracetamol, a widely used analgesic and antipyretic, has been scrutinized due to its potential for causing acute liver failure at high doses. This reflects the critical balance between therapeutic benefits and risks in drug design and usage, suggesting that similar compounds need careful evaluation to mitigate adverse effects while harnessing desired pharmacological actions (Brune, Renner, & Tiegs, 2015).

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide is not specified in the sources I found. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

According to the safety data sheet, 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This means it may be harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-8-9-14(20-2)13(10-11)18-16(19)15(17)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMDXRDIBKSRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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